2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
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Overview
Description
2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring structure
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets in the microbial cells, disrupting their normal functions and leading to their death .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets in a way that disrupts the normal functioning of the microbial cells . This interaction could involve binding to specific proteins or enzymes, inhibiting their activity, and leading to cell death .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds likely interfere with essential biochemical pathways in the microbial cells, such as dna replication, protein synthesis, or cell wall synthesis . This interference disrupts the normal functioning of the cells and leads to their death .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of microbial cells, leading to their death . This is achieved through the compound’s interaction with its targets and its disruption of essential biochemical pathways in the microbial cells .
Biochemical Analysis
Biochemical Properties
The 1,2,4-oxadiazole ring in 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride possesses hydrogen bond acceptor properties This property allows it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as 2-methylpropan-1-amine and 3-methyl-1,2,4-oxadiazole.
Reaction Conditions: : The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Purification: : The product is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced monitoring techniques helps maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in studying biological processes and developing new drugs.
Industry: : It can be used in the production of various chemical products and materials.
Comparison with Similar Compounds
2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:
2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol: : This compound has a similar structure but with an ethanol group instead of an amine group.
2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine: : This compound has a different amine group position, leading to different chemical properties.
The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties.
Properties
IUPAC Name |
2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-4(2)6(8)7-9-5(3)10-11-7;/h4,6H,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEADHUJCAGMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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